An In-depth Technical Guide to 5-tert-Butyl-2-(chloromethyl)oxazole
An In-depth Technical Guide to 5-tert-Butyl-2-(chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butyl-2-(chloromethyl)oxazole is a substituted oxazole compound of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a reactive chloromethyl group and a sterically influential tert-butyl group on the oxazole core, renders it a valuable synthetic intermediate. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic data, and its application as a versatile building block, particularly in the burgeoning field of targeted protein degradation.
The oxazole ring is a key pharmacophore found in numerous biologically active compounds. The presence of the electrophilic chloromethyl moiety at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular scaffolds. This reactivity is central to its utility, especially in its role as a building block for Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated into the linker or ligand components of these heterobifunctional molecules.
Molecular Structure and Physicochemical Properties
The fundamental properties of 5-tert-Butyl-2-(chloromethyl)oxazole are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| CAS Number | 224441-73-0 | [1] |
| IUPAC Name | 5-tert-butyl-2-(chloromethyl)-1,3-oxazole | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | 204.8 °C at 760 mmHg | [1] |
| Density | Data not available | |
| Refractive Index | Data not available | |
| InChI Key | LUGZUJZYTRPEDY-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectroscopy
Note: Predicted chemical shifts (δ) are in ppm relative to TMS in a standard deuterated solvent like CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.6 - 6.8 | Singlet | 1H | Oxazole Ring Proton (C4-H) |
| ~4.6 - 4.8 | Singlet | 2H | Chloromethyl Group (-CH₂Cl) |
| ~1.3 - 1.4 | Singlet | 9H | tert-Butyl Group (-C(CH₃)₃) |
Predicted ¹³C NMR Spectroscopy
Note: Predicted chemical shifts (δ) are in ppm relative to TMS in a standard deuterated solvent like CDCl₃.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~162 - 165 | Oxazole Ring Carbon (C5) |
| ~158 - 161 | Oxazole Ring Carbon (C2) |
| ~115 - 118 | Oxazole Ring Carbon (C4) |
| ~38 - 41 | Chloromethyl Carbon (-CH₂Cl) |
| ~31 - 33 | Quaternary tert-Butyl Carbon (-C (CH₃)₃) |
| ~28 - 30 | tert-Butyl Methyl Carbons (-C(CH₃ )₃) |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2970 - 2870 | Strong | C-H Stretch | tert-Butyl, -CH₂- |
| ~1610 - 1580 | Medium | C=N Stretch | Oxazole Ring |
| ~1470 - 1450 | Medium | C-H Bend (Asymmetric) | -CH₃, -CH₂- |
| ~1370 | Medium | C-H Bend (Symmetric, umbrella) | tert-Butyl |
| ~1150 - 1050 | Strong | C-O-C Stretch | Oxazole Ring |
| ~750 - 650 | Strong | C-Cl Stretch | Chloromethyl Group |
Predicted Mass Spectrometry (Electron Ionization)
| m/z Ratio | Predicted Identity | Notes |
| 173/175 | [M]⁺ (Molecular Ion) | Isotopic peak pattern due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). |
| 158/160 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 138 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 116 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a prominent peak for t-butyl compounds. |
Experimental Protocols
Representative Synthesis: Van Leusen Oxazole Synthesis
Reaction Scheme: The synthesis can be envisioned via the reaction of 2-chloroacetamide with 1-bromo-3,3-dimethyl-2-butanone, followed by cyclization.
Materials:
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2-Chloroacetamide
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1-Bromo-3,3-dimethyl-2-butanone (or a suitable precursor)
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A non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃)
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Anhydrous solvent (e.g., Acetonitrile, DMF)
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Standard glassware for organic synthesis
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Purification supplies (Silica gel, solvents for chromatography)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloroacetamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
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Addition of Electrophile: While stirring under a nitrogen atmosphere, add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) to the mixture dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-tert-Butyl-2-(chloromethyl)oxazole.
Spectroscopic Analysis Protocol
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NMR Spectroscopy:
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Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
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Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the TMS peak (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).
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IR Spectroscopy:
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Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Apply a small drop of the neat liquid sample directly onto the ATR crystal.
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Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
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Mass Spectrometry:
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Obtain the mass spectrum using a mass spectrometer with an Electron Ionization (EI) source.
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Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the instrument.
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Acquire the spectrum over a mass range of m/z 40-400. For high-resolution mass spectrometry (HRMS), use an ESI-TOF or Orbitrap instrument to confirm the elemental composition.
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Applications in Drug Development
Role as a Protein Degrader Building Block
5-tert-Butyl-2-(chloromethyl)oxazole is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The 5-tert-Butyl-2-(chloromethyl)oxazole moiety can be incorporated into a PROTAC in several ways:
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As part of the linker: The chloromethyl group can be displaced by a nucleophile on the POI ligand or the E3 ligase ligand, integrating the oxazole into the linker structure.
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As a core component of a ligand: The oxazole ring itself can be a fundamental part of the pharmacophore that binds to either the POI or the E3 ligase.
The diagram below illustrates the general mechanism of action for a PROTAC and the subsequent experimental workflow to validate its activity.
Caption: PROTAC mechanism and validation workflow.
Synthetic Strategy Visualization
The synthesis of a PROTAC using 5-tert-Butyl-2-(chloromethyl)oxazole as a linker component involves a nucleophilic substitution reaction. The diagram below outlines this logical relationship.
Caption: PROTAC synthesis using the oxazole building block.
Conclusion
5-tert-Butyl-2-(chloromethyl)oxazole is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its defined structure and reactive chloromethyl group make it an ideal starting material for creating diverse molecular libraries. The predicted spectroscopic data and representative synthetic protocols provided in this guide offer a foundational resource for researchers. Its most prominent application lies in the construction of sophisticated molecules for targeted protein degradation, a cutting-edge therapeutic modality poised to address previously "undruggable" targets in human disease. Further experimental validation of its physical and spectroscopic properties will undoubtedly enhance its utility and adoption in drug discovery pipelines.
